Vortioxetine Impurity 19 falls under the category of organic chemical impurities. It is specifically identified by its chemical structure and is associated with the synthesis of vortioxetine, which has a well-defined pharmacological profile.
The preparation method may also involve reacting thiositagliptin with halogen acetyl halides to generate target products in a one-step process, utilizing mild reaction conditions to achieve high yields .
Vortioxetine Impurity 19 has a specific molecular structure that can be represented by its chemical formula. The compound's molecular characteristics include:
The molecular structure can be visualized using chemical drawing software or databases that provide graphical representations of chemical compounds.
Vortioxetine Impurity 19 can undergo various chemical reactions, particularly under stress conditions such as:
These reactions highlight the importance of stability studies in pharmaceutical development.
While Vortioxetine Impurity 19 itself may not have a well-defined mechanism of action, it is closely related to vortioxetine's pharmacodynamics:
Vortioxetine Impurity 19 shares several physical and chemical properties with its parent compound:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are often employed to characterize these properties during quality control processes.
Vortioxetine Impurity 19 serves several scientific purposes:
Vortioxetine Impurity 19 (1-[2-[(2,4-dimethylphenyl)sulfinyl]phenyl]piperazine) is a process-related and degradation impurity of the atypical antidepressant vortioxetine. This compound emerges during active pharmaceutical ingredient (API) synthesis or storage due to oxidation of the parent drug’s thioether moiety [1] [7]. As a sulfoxide derivative, it represents a critical quality indicator in vortioxetine formulations, necessitating strict control per International Council for Harmonisation (ICH) guidelines. The impurity’s significance extends beyond regulatory compliance, as its chemical structure (C₁₈H₂₂N₂OS) retains potential pharmacomodulatory effects similar to vortioxetine’s multimodal activity on serotonin receptors and transporters [2] [4]. Its identification and quantification are therefore essential for ensuring the safety, efficacy, and stability of vortioxetine-based therapeutics marketed under brand names like Trintellix® [5] [7].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0